(2S)-N-(4-fluorophenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide
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Overview
Description
(2S)-N-(4-fluorophenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[77002,6010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide is a complex organic compound with a unique structure that includes a fluorophenyl group and a triazatetracyclohexadeca framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-(4-fluorophenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazatetracyclohexadeca core and the introduction of the fluorophenyl and propanamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-(4-fluorophenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents to the fluorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, (2S)-N-(4-fluorophenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its fluorophenyl group allows for the incorporation of fluorine-18, making it useful in positron emission tomography (PET) imaging studies.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the creation of materials with specific functionalities.
Mechanism of Action
The mechanism of action of (2S)-N-(4-fluorophenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide involves its interaction with specific molecular targets. The fluorophenyl group can bind to target proteins, affecting their function and leading to various biological effects. The triazatetracyclohexadeca core provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (2S)-N-(4-chlorophenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide
- (2S)-N-(4-bromophenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide
Uniqueness
The uniqueness of (2S)-N-(4-fluorophenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide lies in its fluorophenyl group, which imparts distinct chemical and biological properties. The presence of fluorine enhances the compound’s stability and binding affinity, making it a valuable tool in various scientific applications.
Properties
Molecular Formula |
C23H21FN4O3 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
(2S)-N-(4-fluorophenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide |
InChI |
InChI=1S/C23H21FN4O3/c1-13(20(29)25-15-9-7-14(24)8-10-15)28-21(30)23(2)19-17(11-12-27(23)22(28)31)16-5-3-4-6-18(16)26-19/h3-10,13,26H,11-12H2,1-2H3,(H,25,29)/t13-,23-/m0/s1 |
InChI Key |
MCLCIWBOSQQDRY-NPMABZOXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)F)N2C(=O)[C@@]3(C4=C(CCN3C2=O)C5=CC=CC=C5N4)C |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)F)N2C(=O)C3(C4=C(CCN3C2=O)C5=CC=CC=C5N4)C |
Origin of Product |
United States |
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